molecular formula C7H17ClN4O2 B1149374 D-Arginine methyl ester hydrochloride CAS No. 111237-99-1

D-Arginine methyl ester hydrochloride

Cat. No.: B1149374
CAS No.: 111237-99-1
M. Wt: 224.68848
Attention: For research use only. Not for human or veterinary use.
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Description

D-Arginine methyl ester hydrochloride: is a derivative of the amino acid arginine. It is commonly used in biochemical research and has applications in various fields such as chemistry, biology, and medicine. The compound is known for its role in peptide synthesis and as a precursor in the production of other arginine derivatives.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of D-Arginine methyl ester hydrochloride typically involves the esterification of D-Arginine with methanol in the presence of an acid catalyst. One common method uses trimethylchlorosilane (TMSCl) with methanol at room temperature, which provides a convenient and efficient route to obtain the methyl ester hydrochloride .

Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up using similar esterification methods. The process involves the reaction of D-Arginine with methanol and an acid catalyst, followed by purification steps to isolate the desired product .

Chemical Reactions Analysis

Types of Reactions: D-Arginine methyl ester hydrochloride undergoes various chemical reactions, including:

    Esterification: The formation of the methyl ester from D-Arginine.

    Hydrolysis: The ester group can be hydrolyzed back to the carboxylic acid under acidic or basic conditions.

    Substitution Reactions: The amino groups can participate in nucleophilic substitution reactions.

Common Reagents and Conditions:

Major Products Formed:

    Hydrolysis: D-Arginine and methanol.

    Substitution Reactions: Depending on the nucleophile, various substituted arginine derivatives can be formed.

Scientific Research Applications

Mechanism of Action

The mechanism of action of D-Arginine methyl ester hydrochloride involves its conversion to D-Arginine in biological systems. D-Arginine is a precursor for the synthesis of nitric oxide, a key signaling molecule in the body. The compound interacts with nitric oxide synthase enzymes to produce nitric oxide, which plays a crucial role in vascular function, neurotransmission, and immune response .

Comparison with Similar Compounds

  • L-Arginine methyl ester hydrochloride
  • L-Arginine ethyl ester hydrochloride
  • D-Valine methyl ester hydrochloride
  • L-Histidine methyl ester hydrochloride

Comparison: D-Arginine methyl ester hydrochloride is unique due to its specific stereochemistry (D-form) compared to the L-form of arginine derivatives. This stereochemistry can influence its reactivity and biological activity. For example, this compound may have different interactions with enzymes and receptors compared to its L-counterpart .

Properties

IUPAC Name

methyl (2R)-2-amino-5-(diaminomethylideneamino)pentanoate;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H16N4O2.ClH/c1-13-6(12)5(8)3-2-4-11-7(9)10;/h5H,2-4,8H2,1H3,(H4,9,10,11);1H/t5-;/m1./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XKVHMRBXIJTLBM-NUBCRITNSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C(CCCN=C(N)N)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC(=O)[C@@H](CCCN=C(N)N)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H17ClN4O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

224.69 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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